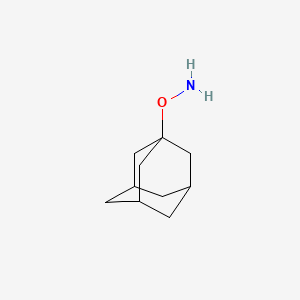

(O-金刚烷基)羟胺

描述

(O-adamantyl)hydroxylamine, also known as 1-hydroxy-2-adamantylamine, is an organic compound with the chemical formula C10H17NO . It is a derivative of the hydroxylamine family and is characterized by the presence of an adamantyl group .

Synthesis Analysis

The synthesis of (O-adamantyl)hydroxylamine involves various methods. One approach involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . Another method involves reacting lithiated 4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl with 1-nitroso-adamantane, followed by oxidation of the intermediate .

Molecular Structure Analysis

The molecular structure of (O-adamantyl)hydroxylamine is characterized by the presence of an adamantyl group . In a related compound, the dihedral angle between the planes of paramagnetic moieties in the paramagnet is close to 60° . The molecular interactions of 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy) inside the predicted cavity of both HLA-DRs allelic variants was analyzed .

Chemical Reactions Analysis

Hydroxylamine, a mutagenic and carcinogenic substance, is one of the principal raw ingredients used in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors . Electrochemical methods for monitoring hydroxylamine have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods .

Physical And Chemical Properties Analysis

Hydroxylamine is a well-known genotoxic impurity compound that needs to be controlled down to ppm level in pharmaceutical compounds. It is very difficult to detect using conventional analytical techniques due to its physical–chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .

科学研究应用

合成和反应性

- (O-金刚烷基)羟胺已用于合成金刚烷的各种含氮衍生物,例如偶氮金刚烷、亚硝酮和偶氮金刚烷。这些化合物因其在药物和材料科学中的潜在应用而受到关注(Stetter & Smulders, 1971)。

- 该化合物还被用于生产 NN'-二烷氧基-NN'-双(三氟甲基)肼,表明其在与烷氧基自由基反应中生成新产物中的作用(Barton et al., 1974)。

药物化学

- (O-金刚烷基)羟胺衍生物已因其在药物化学中的潜力而受到研究,特别是在合成具有抗结核潜力的化合物中。金刚烷的结构已知会影响此类化合物的活性(Foscolos et al., 2017)。

脂质体动力学

- 研究探索了金刚烷分子(包括 (O-金刚烷基)羟胺的衍生物)与多层脂质体的相互作用。这些研究对于了解脂质体药物递送系统的生物物理性质非常重要(Mirosavljević et al., 2014)。

代谢谱分析

- 包括源自 (O-金刚烷基)羟胺的金刚烷基团已因其代谢谱而受到研究。了解这些化合物的代谢对于药物设计至关重要,特别是针对神经系统疾病和病毒感染的治疗(Honrao et al., 2020)。

药理应用

- 该化合物因其在合成具有σ亲和力和抗增殖活性的金刚烷衍生物中的作用而受到研究。这些衍生物在癌症治疗中具有潜在应用(Riganas et al., 2012)。

药物设计

- (O-金刚烷基)羟胺及其衍生物因其独特的特性(如稳定性、亲脂性和与生物靶标相互作用的潜力)而在药物设计领域值得注意(Liu et al., 2011)。

功能化化合物的合成

- 该化合物有助于合成各种功能化金刚烷衍生物,这对于开发新的治疗剂非常重要(Shmailov et al., 2010)。

作用机制

Target of Action

Adamantane-containing amines, which are structurally related to o-(adamantan-1-yl)hydroxylamine, have been studied for their interaction with various biological targets .

Mode of Action

Adamantane-containing amines have been reported to undergo the chan–lam reaction, a copper (ii)-catalyzed reaction with arylboronic acids . This reaction is a method for C sp 2–N bond formation and has found wide application in organic synthesis . The reactivity of the amines was found to strongly depend on their structure .

Biochemical Pathways

Adamantane derivatives have been synthesized for their potential anti-dengue virus (denv) activity . These compounds were evaluated for their anti-proliferative activity against various cancer cell lines .

Result of Action

Certain adamantane derivatives have shown significant anti-denv serotype 2 activity and low cytotoxicity .

安全和危害

Hydroxylamine is a well-known agent of mutation that is relatively toxic, causing injury and both physiological changes in plants, animals, and humans who come into contact with it . It is classified as having acute toxicity, skin irritation, eye irritation, specific target organ toxicity, and aquatic hazard .

未来方向

O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity in the unprotected form, showcasing the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis . This elaborate and extensive review will benefit several researchers in this field to find and address the gaps by developing new and innovative approaches .

属性

IUPAC Name |

O-(1-adamantyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGOOHYLYIIVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

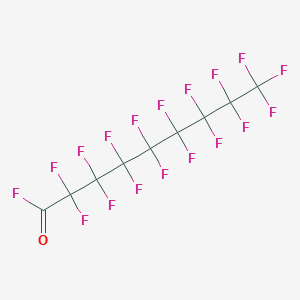

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)

![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)

![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)